what is the structure of Tamra-peg4-cooh
what is the structure of Tamra-peg4-cooh
An In-depth Technical Guide to the Structure and Application of TAMRA-PEG4-COOH
Introduction
TAMRA-PEG4-COOH is a fluorescent labeling reagent widely utilized in biological research and drug development. It incorporates the well-known fluorophore TAMRA (Tetramethylrhodamine) linked to a hydrophilic polyethylene glycol (PEG) spacer, terminating in a reactive carboxylic acid group. This structure allows for the covalent attachment of the bright orange-red TAMRA dye to various biomolecules, including proteins, peptides, and amine-modified nucleic acids. The PEG4 linker enhances solubility in aqueous buffers and provides a flexible spacer arm, which can minimize steric hindrance and reduce the potential for the dye to interfere with the biological activity of the conjugated molecule.
Core Molecular Structure
The structure of TAMRA-PEG4-COOH can be deconstructed into three primary functional components:
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5-TAMRA Fluorophore : The fluorescent component is 5-Carboxytetramethylrhodamine (5-TAMRA). It consists of a xanthene core with two dimethylamino groups, which are key to its fluorescent properties. The "5-Carboxy" designation indicates that the point of attachment for the linker is at the 5-position of the pendant phenyl ring. TAMRA is characterized by its strong absorption in the green-yellow region of the visible spectrum and its bright orange-red emission.[1][2][3]
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PEG4 Linker : A hydrophilic spacer composed of four repeating ethylene glycol units (-(CH2CH2O)4-). This polyethylene glycol linker serves multiple purposes: it increases the overall water solubility of the molecule, it acts as a flexible spacer to separate the fluorophore from the target molecule, and it can reduce aggregation and non-specific binding of the conjugate.
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Terminal Carboxylic Acid (-COOH) : This functional group is located at the terminus of the PEG4 linker.[4][5] While not reactive with amines on its own, it can be readily activated to form a highly reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then efficiently react with primary amine groups on target biomolecules to form a stable, covalent amide bond.[6]
The components are connected sequentially, with the carboxyl group of the 5-TAMRA molecule forming a stable amide bond with the amine terminus of an amino-PEG4-carboxylic acid linker.
Physicochemical Properties
The quantitative properties of TAMRA-PEG4-COOH are summarized below. These values are critical for experimental design, including calculating molar concentrations and setting up appropriate fluorescence detection parameters.
| Property | Value | Source |
| Chemical Formula | C36H43N3O10 | [6] |
| Molecular Weight | ~677.75 g/mol | [6] |
| Excitation Max. | ~553 nm | [5] |
| Emission Max. | ~575 nm | [5] |
Experimental Protocols: Bioconjugation
The terminal carboxylic acid of TAMRA-PEG4-COOH is typically conjugated to primary amines (-NH2) on target molecules through a two-step process involving in-situ activation.
General Protocol for Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxyl group and subsequent reaction with an amine-containing molecule (e.g., a protein).
Workflow Diagram:
Materials:
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TAMRA-PEG4-COOH
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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N-hydroxysuccinimide (NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Amine-containing molecule (e.g., protein)
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Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.5-8.5.
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Purification system (e.g., size-exclusion chromatography column or dialysis cassette).
Methodology:
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Activation of TAMRA-PEG4-COOH :
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Dissolve TAMRA-PEG4-COOH and NHS in anhydrous DMF or DMSO to a suitable concentration (e.g., 10 mg/mL).
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Add EDC to the solution. A slight molar excess of both EDC and NHS (e.g., 1.2 equivalents relative to the TAMRA reagent) is recommended.
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Allow the activation reaction to proceed for 15-30 minutes at room temperature. The result is an in-situ formation of the more reactive TAMRA-PEG4-NHS ester.
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Conjugation to Amine-Containing Molecule :
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Dissolve the target molecule in the reaction buffer. The buffer must be free of primary amines (e.g., do not use Tris buffer). The optimal pH for the reaction is between 7.5 and 8.5 to ensure the target amine groups are deprotonated and nucleophilic.
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Add the activated TAMRA-PEG4-NHS ester solution to the target molecule solution. The molar ratio of dye to target will depend on the desired degree of labeling and should be optimized empirically.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Purification :
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Following incubation, the conjugate must be purified from unreacted dye and reaction byproducts.
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For macromolecules like proteins, size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis are effective purification methods.
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This general protocol provides a robust starting point for the covalent labeling of biomolecules using TAMRA-PEG4-COOH, enabling a wide range of applications in fluorescence microscopy, flow cytometry, and FRET-based assays.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. 5-Carboxytetramethylrhodamine | C25H22N2O5 | CID 2762602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-TAMRA (5-Carboxytetramethylrhodamine), Fluorescent dye for DNA, peptides and proteins (CAS 91809-66-4) | Abcam [abcam.com]
- 4. TAMRA-PEG4-COOH_TargetMol [targetmol.com]
- 5. TAMRA-PEG4-acid, 1909223-02-4 | BroadPharm [broadpharm.com]
- 6. TAMRA-PEG4-acid | 1909223-02-4 | Benchchem [benchchem.com]
